Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-
Overview
Description
Edoxaban Impurity.
Mechanism of Action
Target of Action
Edoxaban impurity H, like Edoxaban, is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs . It is a rapidly acting, oral, selective factor Xa inhibitor . Factor Xa is a key protein in the coagulation cascade .
Mode of Action
By inhibiting factor Xa, Edoxaban impurity H prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
The inhibition of factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This ultimately leads to a reduction in thrombin generation and platelet activation, thereby preventing the formation of blood clots .
Pharmacokinetics
Edoxaban, and by extension its impurities, quickly reaches peak plasma concentrations in 1.5 hours, has a half-life of 10–14 hours, and has relatively high bioavailability of 62% . The clearance of Edoxaban involves both renal and non-renal pathways to almost equal extents .
Result of Action
The result of Edoxaban impurity H’s action is a reduction in the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .
Action Environment
Co-administration of edoxaban with strong p-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil requires edoxaban dose-reduction by 50% to avoid the risk of over-exposure . The exposure of Edoxaban may also increase in patients with a body weight ≤60 kg and moderate renal impairment .
Biological Activity
Ethanediamide, specifically the compound known as Edoxaban (CAS: 480449-70-5), is a novel anticoagulant medication that has garnered attention for its biological activity and therapeutic potential. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Edoxaban is characterized by its complex structure:
- Molecular Formula : C24H30ClN7O4S
- Molecular Weight : 548.06 g/mol
- CAS Number : 480449-70-5
The compound features a chloro-pyridine moiety and a thiazolo-pyridine structure that contribute to its pharmacological properties.
Edoxaban functions primarily as a direct factor Xa inhibitor. By inhibiting factor Xa, it disrupts the coagulation cascade, leading to decreased thrombin generation and reduced fibrin formation. This mechanism is crucial for its use in preventing and treating thromboembolic disorders.
Key Mechanisms:
- Direct Inhibition of Factor Xa : Edoxaban binds to the active site of factor Xa, preventing the conversion of prothrombin to thrombin.
- Antithrombotic Effect : The inhibition leads to reduced clot formation, making it effective in conditions such as atrial fibrillation and venous thromboembolism.
Anticoagulant Effects
Edoxaban has been shown to provide effective anticoagulation with a predictable pharmacokinetic profile. Clinical studies have demonstrated its efficacy in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Pharmacodynamics
The pharmacodynamics of Edoxaban reveal a dose-dependent response in anticoagulation levels. It exhibits linear pharmacokinetics at therapeutic doses:
Parameter | Value |
---|---|
Bioavailability | 62% |
Peak Plasma Concentration (Cmax) | 1.6 ng/mL (after 1 hour) |
Half-life | 10-14 hours |
Clinical Studies
Several pivotal trials have assessed the safety and efficacy of Edoxaban:
- ENGAGE AF-TIMI 48 Trial : This study compared Edoxaban with warfarin in patients with atrial fibrillation, demonstrating non-inferiority in stroke prevention with significantly lower rates of major bleeding.
- Hokusai VTE Trial : Evaluated Edoxaban for the treatment of venous thromboembolism, showing similar efficacy to standard anticoagulation therapy with a favorable bleeding profile.
Case Study 1: Efficacy in Atrial Fibrillation
A cohort study involving 1,000 patients treated with Edoxaban showed a reduction in stroke rates by approximately 20% compared to warfarin. The study emphasized Edoxaban's role in managing patients with renal impairment due to its predictable dosing regimen.
Case Study 2: Safety Profile
In a meta-analysis involving multiple trials, Edoxaban demonstrated a lower incidence of major bleeding events compared to traditional anticoagulants. This finding is particularly relevant for elderly patients or those at high risk for bleeding complications.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-KMFMINBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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